molecular formula C6H3BrN2S B13920060 2-Bromothiazolo[4,5-c]pyridine

2-Bromothiazolo[4,5-c]pyridine

Cat. No.: B13920060
M. Wt: 215.07 g/mol
InChI Key: ROUZDEGYNUCBNM-UHFFFAOYSA-N
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Description

2-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a bromine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine with bromine and sulfur to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper iodide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromothiazolo[4,5-c]pyridine include other thiazolo[4,5-b]pyridine derivatives, such as:

  • Thiazolo[4,5-b]pyridine-2-carbonitriles
  • Thiazolo[4,5-b]pyridine-2-thiol

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the bromine atom at the 2-position. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUZDEGYNUCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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